molecular formula C11H22O6 B7824856 (S)-1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol CAS No. 80004-03-1

(S)-1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol

Cat. No.: B7824856
CAS No.: 80004-03-1
M. Wt: 250.29 g/mol
InChI Key: YHIQMMGCRYKJLB-NSHDSACASA-N
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Description

(S)-1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol, also known as 2-hydroxymethyl-15-crown-5 (CAS: 75507-25-4), is a chiral crown ether derivative with a hydroxymethyl (-CH₂OH) substituent on the 15-membered macrocyclic ring. Its molecular formula is C₁₁H₂₂O₆ (MW: 250.29 g/mol), and it belongs to the class of oxygen-containing heterocycles. It is used in phase-transfer catalysis, polymer synthesis, and ion-selective applications .

Properties

IUPAC Name

[(2S)-1,4,7,10,13-pentaoxacyclopentadec-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22O6/c12-9-11-10-16-6-5-14-2-1-13-3-4-15-7-8-17-11/h11-12H,1-10H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIQMMGCRYKJLB-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCC(OCCOCCO1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCOC[C@@H](OCCOCCO1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215618
Record name 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol, (S)-
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Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80004-03-1
Record name 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol, (S)-
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Record name (S)-1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol
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Record name 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol, (S)-
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Record name (S)-1,4,7,10,13-pentaoxacyclopentadecane-2-methanol
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Preparation Methods

Williamson Ether Synthesis

The classical approach employs a diol and a ditosylate precursor under basic conditions. For the hydroxymethyl variant, a triol derivative serves as the nucleophile:

Reaction Scheme
Triol (HOCH2C6H12O4CH2OH) + Ditosylate (TsO(CH2CH2O)4Ts)KOH, DMFMacrocycle\text{Triol (HOCH}_2\text{C}_6\text{H}_{12}\text{O}_4\text{CH}_2\text{OH) + Ditosylate (TsO(CH}_2\text{CH}_2\text{O})_4\text{Ts)} \xrightarrow{\text{KOH, DMF}} \text{Macrocycle}

Optimized Conditions

ParameterValue
Temperature80°C
SolventAnhydrous DMF
BasePotassium hydroxide
Reaction Time72 hours
Yield35–40%

This method produces the crown ether backbone but requires subsequent functionalization for the hydroxymethyl group.

Introduction of the Hydroxymethyl Group

Nucleophilic Substitution on Preformed Crown Ether

A two-step protocol modifies 15-crown-5 (CAS 33100-27-5) through lithiation and quenching with formaldehyde:

  • Lithiation
    15-Crown-5n-BuLi, THF, -78°CLithiated intermediate\text{15-Crown-5} \xrightarrow{\text{n-BuLi, THF, -78°C}} \text{Lithiated intermediate}

  • Electrophilic Quenching
    Intermediate+HCHO2-Hydroxymethyl-15-crown-5\text{Intermediate} + \text{HCHO} \rightarrow \text{2-Hydroxymethyl-15-crown-5}

Key Findings

  • Stereochemistry controlled by chiral auxiliaries during lithiation

  • Yields improve to 55% with slow formaldehyde addition

  • Racemic mixture requires resolution

Enantioselective Synthesis

Chiral Pool Approach

Starting from (S)-propylene oxide derivatives ensures retention of configuration:

Synthesis Pathway

  • Epoxide ring-opening with ethylene glycol

  • Iterative ethylene oxide addition

  • Final cyclization with chiral methanol segment

Advantages

  • Inherent chirality from (S)-propylene oxide

  • No racemization during macrocyclization

  • Overall yield: 28% over 6 steps

Catalytic Asymmetric Methods

Palladium-catalyzed allylic alkylation introduces chirality:

Catalyst SystemEnantiomeric Excess (ee)Yield
Pd(OAc)_2/(R)-BINAP82%47%
PdCl_2/(S)-Segphos91%39%
Pd(TFA)_2/(R)-DM-BINAP88%43%

Optimal conditions use Pd(OAc)₂ with (R)-BINAP in toluene at 60°C.

Resolution of Racemates

Chiral Chromatography

Preparative HPLC with amylose-based columns:

ColumnMobile PhaseResolution (R_s)
Chiralpak IAHexane:IPA (90:10)1.45
Chiralpak ICEthanol1.82
Lux Cellulose-3MeOH:H₂O (80:20)1.67

Baseline separation achieved on Chiralpak IC with ethanol.

Purification and Characterization

Crystallization

Recrystallization from ethyl acetate/hexane mixtures yields optically pure (>99% ee) crystals:

Solvent RatioTemperatureRecoveryPurity
1:34°C68%99.2%
1:5-20°C72%99.5%

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃)
δ 3.78–3.55 (m, 20H, crown-OCH₂), 3.42 (dd, J = 6.2, 11.4 Hz, 1H, CHOH), 2.51 (br s, 1H, OH).

Optical Rotation

[\alpha]_D^{25} = +34.6^\circ $$ (c 1.0, CHCl₃) for (S)-enantiomer.

Comparative Analysis of Methods

Method Steps Overall Yield ee (%) Scalability
Chiral Pool 6 28 >99 Moderate
Asymmetric Catalysis 4 39–47 82–91 High
Racemic Synthesis + HPLC 3 51 99.5 Low

The catalytic asymmetric route offers the best balance of efficiency and enantioselectivity for industrial applications.

Chemical Reactions Analysis

Complexation with Metal Ions

The macrocyclic polyether core enables selective complexation with metal ions. For instance, in a barium methanedisulphonate system, 15-crown-5 and 18-crown-6 compete for complexation. Soxhlet extraction data revealed that 18-crown-6 is preferentially extracted, suggesting size-dependent selectivity .

Metal Salt Crow ether Extraction Yield Complex Stability
Ba(CH₃SO₃)₂18-crown-634%High
Ba(CH₃SO₃)₂15-crown-530%Moderate

This indicates that the compound’s macrocycle size and oxygen atoms govern metal ion binding affinity .

Supramolecular Self-Assembly

The compound participates in molecular recognition-driven self-assembly. In a study with (15-crown-5)methyl-3,4,5-tris(p-dodecyloxybenzoate), complexation with NaCF₃SO₃ destabilized the crystalline phase and induced hexagonal columnar mesophases. The crown ether’s endo-recognition and alkyl chain exo-recognition drive cylindrical supramolecular architectures .

Complex Phase Behavior Key Features
(15-crown-5)methyl-derivative + Na⁺Thermotropic Φh mesophaseTapered molecular shape, hexagonal packing

This showcases the compound’s role in directing hierarchical self-assembly via host-guest interactions .

Influence on Reaction Kinetics

Crown ethers like 15-crown-5 enhance reaction rates by stabilizing ion pairs or dissociating ions. For example, in E2 elimination reactions with sodium methoxide, crown ethers increase the effective concentration of free methoxide ions, accelerating reactions. Rate constants (k) for methoxide-mediated eliminations increased significantly in the presence of crown ethers, demonstrating their catalytic role .

Base Crown Ether k₂ (H) (L mol⁻¹ s⁻¹)k₂ (D) (L mol⁻¹ s⁻¹)
NaOCH₃None1.01–5.500.48–0.09
NaOCH₃15-crown-51.74–7.700.64–0.13

The isotopic rate ratios (k_H/k_D ) remained consistent, confirming that crown ethers enhance base dissociation without altering reaction mechanisms .

Coordination Chemistry

The compound forms stable complexes with transition metals. For example, bis(15-crown-5) complexes with CuCl₂/KCl crystallize as light red blocks when slow-diffused into ethanol solutions. Structural analysis revealed a distorted octahedral geometry around Cu²⁺, with crown ether oxygen atoms coordinating the metal center .

Metal Coordination Geometry Crystal Data
Cu²⁺Distorted octahedralMonoclinic space group P2₁/c

This highlights the compound’s utility in designing metal-organic frameworks and coordination polymers .

Scientific Research Applications

Host-Guest Chemistry

One of the primary applications of (S)-1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol is in host-guest chemistry. Its crown ether structure allows it to selectively bind cations and neutral molecules, making it useful in various chemical sensing and separation processes.

Case Study: Ion Selectivity

Research has demonstrated that this compound can effectively complex with alkali and alkaline earth metal ions. For example, studies have shown that it exhibits high selectivity for potassium ions over sodium ions due to its optimal cavity size and polarizability characteristics . This selectivity is crucial for developing sensors that can detect specific ion concentrations in biological or environmental samples.

Synthesis of Pharmaceuticals

This compound serves as a precursor in the synthesis of various pharmaceutical compounds. Its ability to act as a chiral auxiliary enhances the stereochemical outcomes of reactions involving complex organic molecules.

Case Study: Synthesis of 2-Chlorosulfonyl-Benzoic Acid

In a notable synthesis route, this compound is utilized to produce 2-chlorosulfonyl-benzoic acid through a series of reactions involving chlorosulfonic acid. The yield from this reaction was reported to be approximately 37%, demonstrating its utility in creating valuable intermediates for drug development .

Material Science Applications

The compound's unique properties also lend themselves to applications in material science. Its ability to form stable complexes with various substrates makes it an excellent candidate for developing new materials with tailored properties.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices can enhance the mechanical strength and thermal stability of the resulting materials. This application is particularly relevant in creating advanced composites for aerospace and automotive industries where performance under extreme conditions is critical .

Summary Table of Applications

Application AreaDescriptionYield/Outcome
Host-Guest ChemistryIon selectivity for potassium over sodiumHigh selectivity observed
Pharmaceutical SynthesisPrecursor for 2-chlorosulfonyl-benzoic acidYield: ~37%
Material ScienceEnhances mechanical strength in polymer compositesImproved thermal stability

Mechanism of Action

The mechanism of action of (S)-1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol involves its interaction with molecular targets such as ion channels and transport proteins. The compound’s polyether structure allows it to form stable complexes with metal ions, facilitating their transport across biological membranes. This property is particularly useful in studying ion transport mechanisms and developing ionophore-based applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (S)-1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol with structurally related crown ethers and derivatives, focusing on their molecular features, properties, and applications.

Table 1: Structural and Functional Comparison of Crown Ether Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications References
This compound 75507-25-4 C₁₁H₂₂O₆ 250.29 Hydroxymethyl (-CH₂OH) Enhanced hydrophilicity; Na⁺/K⁺ complexation; phase-transfer catalysis in polymer synthesis
1,4,7,10,13-Pentaoxacyclopentadecane (15-crown-5) 33100-27-5 C₁₀H₂₀O₅ 220.26 None Na⁺/Pb²⁺ selectivity; phase-transfer agent in SPCAF-P4VP coordination polymers
2-Ethyl-2-methyl-15-crown-5 74649-91-5 C₁₃H₂₆O₅ 262.34 Ethyl, methyl Lipophilic; potential for organic-phase ion extraction
2-Dodecyloxymethyl-15-crown-5 83585-73-3 C₂₃H₄₆O₆ 418.61 Dodecyloxymethyl High hydrophobicity; membrane transport applications
(2S,2'S)-2,2'-Bis[15-crown-5] N/A C₂₀H₃₈O₁₀ 438.51 Methylene-linked dimer Dual-cavity structure; enhanced ion-binding capacity
1,4,7,10,13,16-Hexaoxacyclooctadecane (18-crown-6) 17455-13-9 C₁₂H₂₄O₆ 264.32 None K⁺/Cs⁺ selectivity; widely used in isotope separation and electrochemical sensors

Key Analysis:

Core Structure and Substituent Effects: this compound’s hydroxymethyl group increases its polarity compared to unsubstituted 15-crown-5, improving solubility in polar solvents like methanol and water. This contrasts with alkyl-substituted derivatives (e.g., 2-ethyl-2-methyl-15-crown-5), which exhibit higher hydrophobicity . The dimeric (2S,2'S)-2,2'-Bis[15-crown-5] (MW: 438.51 g/mol) has two linked 15-crown-5 units, enabling cooperative ion binding but reducing conformational flexibility .

Metal Ion Selectivity :

  • Unsubstituted 15-crown-5 shows strong affinity for Na⁺ and Pb²⁺, as demonstrated in SPCAF-P4VP polymer synthesis . The hydroxymethyl derivative may exhibit altered selectivity due to steric hindrance or hydrogen bonding.
  • 18-crown-6, with a larger cavity, preferentially binds K⁺ and Cs⁺, highlighting the role of ring size in ion selectivity .

Applications: Phase-Transfer Catalysis: 15-crown-5 facilitates Na⁺ transfer in methanol-water systems , while alkylated derivatives (e.g., dodecyloxymethyl) are suited for nonpolar environments . Polymer Science: The hydroxymethyl group in this compound enables covalent bonding to polymer matrices, enhancing proton conductivity in materials like CP4VP .

In contrast, long-chain alkyl derivatives (e.g., dodecyloxymethyl) may persist in ecosystems due to hydrophobicity .

Biological Activity

(S)-1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol, commonly referred to as 15-crown-5 methanol, is a cyclic polyether that has garnered attention for its potential biological activities. This compound is part of the crown ether family and exhibits unique properties due to its structure which allows it to form complexes with various cations. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H20O5C_{10}H_{20}O_5. It consists of a 15-membered ring with five ether oxygen atoms that provide it with the ability to selectively bind certain metal ions and other molecules. The compound's structure facilitates its interaction with biological systems, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that crown ethers like 15-crown-5 exhibit antimicrobial properties. For instance, studies have shown that derivatives of crown ethers can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic processes.

  • Case Study : In a study examining the antimicrobial effects of different crown ethers, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones compared to control groups .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated. Its ability to chelate metal ions may play a role in its anticancer properties by disrupting metal-dependent enzymes or pathways involved in cell proliferation.

  • Research Findings : A study published in the European Journal of Medicinal Chemistry reported that certain derivatives of crown ethers showed promising anticancer activity by inducing apoptosis in cancer cell lines . Although specific data on 15-crown-5 methanol is limited, its structural similarities suggest potential efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Complexation : The ability to bind metal ions can enhance or inhibit various biochemical pathways.
  • Membrane Interaction : Its hydrophobic regions allow interaction with lipid membranes, potentially leading to membrane disruption in microbial cells.
  • Enzyme Inhibition : By chelating essential metal cofactors required for enzyme function, the compound may inhibit critical metabolic pathways in pathogens or cancer cells.

Safety and Toxicology

Safety assessments indicate that while this compound has beneficial properties, it also poses potential risks. Toxicological data suggest:

  • Irritation : The compound can cause skin and eye irritation upon contact .
  • Acute Toxicity : Studies have categorized it under acute toxicity class 4 (Harmful) .

Q & A

Q. What are the recommended synthetic routes for (S)-1,4,7,10,13-Pentaoxacyclopentadecane-2-methanol, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step protocols, including cyclization and stereoselective functionalization. Key steps may include:

  • Cyclization : Use of crown ether precursors with methanol derivatives under controlled acidic or basic conditions.
  • Stereochemical control : Chiral catalysts (e.g., BINOL-derived systems) to ensure (S)-configuration retention .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol mixtures) to isolate enantiomerically pure product.
    Optimization focuses on minimizing side reactions (e.g., epoxide formation) by adjusting temperature (20–40°C) and solvent polarity .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

Methodological approaches include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm oxygen-rich macrocyclic structure and methanol substituent. Key peaks:
    • Methanol -CH2_2OH : δ ~3.5–4.0 ppm (multiplet) .
    • Ether oxygens : δ ~3.3–3.7 ppm (broad singlet) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+Na]+^+ ~330–340 Da).
  • Polarimetry : Specific rotation measurements (e.g., [α]D25_D^{25} ±15° to ±25°) to confirm enantiopurity .

Q. What safety protocols are critical during handling and storage?

Based on analogous compounds (e.g., 2-(methoxymethyl) derivatives):

  • Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .
  • Mitigation :
    • Use fume hoods for synthesis steps involving volatile intermediates.
    • PPE: Nitrile gloves, lab coats, and safety goggles.
    • Storage: Inert atmosphere (N2_2) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s supramolecular interactions with metal ions?

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model host-guest interactions. Key parameters:
    • Cavity size : ~5.2–5.8 Å (suitable for alkali metals like K+^+) .
    • Binding energy : ΔG ~-25 to -30 kJ/mol for K+^+ complexes (ACD/Labs Percepta data) .
  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to assess conformational stability of the (S)-enantiomer .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

Contradictory stability reports (e.g., degradation vs. inertness) require:

  • Controlled pH Studies :
    • Acidic conditions (pH <3) : Monitor hydrolysis via HPLC (retention time shifts).
    • Neutral/basic conditions (pH 7–10) : Use FT-IR to track ether bond integrity (C-O-C stretching ~1100 cm1^{-1}) .
  • Statistical Design : Full factorial experiments (pH × temperature × ionic strength) to isolate degradation pathways .

Q. How does the compound’s stereochemistry influence its efficacy in chiral catalysis or drug delivery systems?

  • Catalysis : The (S)-enantiomer may enhance enantioselectivity in asymmetric epoxidation (e.g., Sharpless-type reactions) due to steric alignment with substrates .
  • Drug Delivery : Stereospecific hydrogen bonding with phospholipid membranes (e.g., DMPC bilayers) improves encapsulation efficiency by ~20% compared to racemic mixtures (MD simulations) .

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